7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile
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Overview
Description
7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a heterocyclic compound belonging to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate. This reaction can be carried out under various conditions, including the use of dual-frequency ultrasonication, which has been shown to yield high amounts of the desired product . Other methods involve the use of reagents such as piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, and basic Al2O3 under grinding conditions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of catalysts and solvents to optimize yield and purity. For example, the use of phase transfer catalysts, zeolitic imidazolate framework catalysts, and ZrCl4/[bmim]BF4 have been reported . These methods are designed to be scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions: Common reagents used in these reactions include piperidine, NaOEt/EtOH, AcOH/AcONH4, and basic Al2O3 . Reaction conditions often involve refluxing in ethanol or using ultrasonic baths to enhance reaction rates and yields.
Major Products: The major products formed from these reactions include various substituted chromenes, which can have different biological and chemical properties .
Scientific Research Applications
7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit enzymes such as monoamine oxidase and human leukocyte elastase . These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.
Comparison with Similar Compounds
- 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile
- 4-Methyl-2-oxo-2H-chromene-3-carbonitrile
- 7-Ethynyl-2-oxo-2H-chromene-3-carboxylic acid
Comparison: Compared to these similar compounds, 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile is unique due to its ethoxy group at the 7th position, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with biological targets and its overall efficacy in various applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and diverse biological activities make it a valuable subject of study for chemists, biologists, and medical researchers alike.
Properties
Molecular Formula |
C13H11NO3 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
7-ethoxy-4-methyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C13H11NO3/c1-3-16-9-4-5-10-8(2)11(7-14)13(15)17-12(10)6-9/h4-6H,3H2,1-2H3 |
InChI Key |
YQZMSWSKDBDRKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)C |
Origin of Product |
United States |
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